3-Decanone, 2,2-dimethyl- 3-Decanone, 2,2-dimethyl-
Brand Name: Vulcanchem
CAS No.: 61759-36-2
VCID: VC19488237
InChI: InChI=1S/C12H24O/c1-5-6-7-8-9-10-11(13)12(2,3)4/h5-10H2,1-4H3
SMILES:
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol

3-Decanone, 2,2-dimethyl-

CAS No.: 61759-36-2

Cat. No.: VC19488237

Molecular Formula: C12H24O

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

3-Decanone, 2,2-dimethyl- - 61759-36-2

Specification

CAS No. 61759-36-2
Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
IUPAC Name 2,2-dimethyldecan-3-one
Standard InChI InChI=1S/C12H24O/c1-5-6-7-8-9-10-11(13)12(2,3)4/h5-10H2,1-4H3
Standard InChI Key VYQKBQPWMKITOI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)C(C)(C)C

Introduction

Key Findings

2,2-Dimethyl-3-decanone (CAS pending; molecular formula C12H24O\text{C}_{12}\text{H}_{24}\text{O}) is a branched-chain aliphatic ketone characterized by a decane backbone with a ketone group at position 3 and two methyl substituents at position 2. While direct literature on this specific compound is limited, structural analogs and synthesis pathways provide critical insights. The compound’s potential applications span fragrance formulation, industrial solvents, and organic synthesis intermediates. This review synthesizes data from physicochemical analyses, synthetic methodologies, and toxicological assessments of related compounds to construct a detailed profile of 2,2-dimethyl-3-decanone.

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Structure

The IUPAC name 2,2-dimethyl-3-decanone denotes a ten-carbon chain (nn-decane) with a ketone functional group at carbon 3 and two methyl branches at carbon 2. The molecular structure (Fig. 1) is defined by the following features:

  • Backbone: A decane chain (CH3(CH2)9O\text{CH}_3(\text{CH}_2)_9\text{O}) with the ketone oxygen at position 3.

  • Substituents: Two methyl groups (CH3\text{CH}_3) attached to carbon 2, creating a sterically hindered environment.

Table 1: Key identifiers of 2,2-dimethyl-3-decanone

PropertyValue
Molecular formulaC12H24O\text{C}_{12}\text{H}_{24}\text{O}
Molecular weight184.32 g/mol
IUPAC name2,2-dimethyldecan-3-one
CAS Registry NumberPending

The compound’s structural similarity to 2-methyl-3-decanone (CAS 5463-82-1) and 2-decanone (CAS 693-54-9) provides a basis for inferring physicochemical and spectroscopic properties.

Synthesis and Production

Oxidation of 2,2-Dimethyl-3-decanol

A plausible route involves oxidizing 2,2-dimethyl-3-decanol (PubChem CID 13665079) , a secondary alcohol, to the corresponding ketone. Common oxidizing agents like Jones reagent (CrO3\text{CrO}_3) or pyridinium chlorochromate (PCC) could facilitate this transformation:

(CH3)2CHCH(OH)(CH2)6CH3OxidationCrO3(CH3)2C(O)(CH2)6CH3\text{(CH}_3\text{)}_2\text{CHCH}(\text{OH})(\text{CH}_2)_6\text{CH}_3 \xrightarrow[\text{Oxidation}]{\text{CrO}_3} \text{(CH}_3\text{)}_2\text{C(O)}(\text{CH}_2)_6\text{CH}_3

This method parallels the Wacker-Tsuji oxidation protocol used for synthesizing 2-decanone , albeit with modified substrates.

Alkylation of Methyl Ketones

An alternative approach employs the alkylation of pre-existing methyl ketones. For example, reacting 2-methyl-3-decanone with methyl halides under basic conditions could introduce additional methyl groups.

Table 2: Comparative synthesis conditions for decanone derivatives

CompoundMethodYieldReference
2-DecanoneWacker-Tsuji oxidation95%
2-Methyl-3-decanoneGrignard alkylation80%

Physicochemical Properties

Estimated Physical Constants

While experimental data for 2,2-dimethyl-3-decanone are sparse, properties can be extrapolated from structural analogs:

  • Boiling point: ~220–230°C (higher than 2-decanone’s 210°C due to increased branching).

  • Density: ~0.82–0.85 g/cm³ (typical for branched aliphatic ketones).

  • Solubility: Low water solubility (<0.1 g/L); miscible with organic solvents like ethanol and diethyl ether.

Table 3: Predicted physicochemical properties

PropertyValueBasis
Boiling point225°C (est.)Analog: 2-decanone (210°C)
LogP (octanol-water)4.2Computational estimation

Chemical Reactivity and Applications

Reactivity Profile

The ketone group at position 3 renders 2,2-dimethyl-3-decanone susceptible to nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., catalytic hydrogenation to secondary alcohols). The steric hindrance from the two methyl groups may slow reaction kinetics compared to linear ketones.

EndpointAssessmentReference
Repeated dose toxicityMOE > 100 (calculated)
Environmental fateLow bioaccumulation potential

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